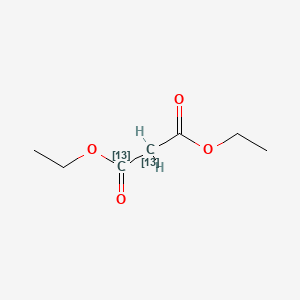

Diethyl malonate-1,2-13C2

概述

描述

Diethyl malonate-1,2-13C2 is a labeled compound where the carbon atoms at positions 1 and 2 are isotopically enriched with carbon-13. This compound is a derivative of diethyl malonate, which is the diethyl ester of malonic acid. It is commonly used in organic synthesis, particularly in the preparation of substituted acetic acids and other complex molecules due to its reactive methylene group.

准备方法

Synthetic Routes and Reaction Conditions: Diethyl malonate-1,2-13C2 can be synthesized through the esterification of malonic acid with ethanol in the presence of an acid catalyst. The isotopic labeling is achieved by using carbon-13 enriched reagents. The general reaction involves:

- Reacting malonic acid with ethanol in the presence of sulfuric acid as a catalyst.

- The reaction mixture is heated under reflux until the esterification is complete.

- The product is then purified by distillation.

Industrial Production Methods: In industrial settings, diethyl malonate is typically produced by the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by esterification with ethanol. The isotopic labeling can be incorporated by using carbon-13 enriched sodium cyanide or chloroacetic acid.

Types of Reactions:

Alkylation: this compound undergoes alkylation reactions where the methylene group is deprotonated by a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion can then react with alkyl halides to form substituted malonates.

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to form malonic acid, which can then undergo decarboxylation to yield acetic acid derivatives.

Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form α,β-unsaturated carbonyl compounds.

Common Reagents and Conditions:

Bases: Sodium ethoxide, potassium tert-butoxide.

Solvents: Ethanol, tetrahydrofuran.

Catalysts: Sulfuric acid, piperidine.

Major Products:

- Substituted malonates, acetic acid derivatives, α,β-unsaturated carbonyl compounds.

科学研究应用

Organic Synthesis

Diethyl malonate-1,2-13C2 is extensively used as a precursor in the synthesis of complex organic molecules. Its reactive methylene group enables various reactions, including alkylation and condensation reactions.

Key Reactions:

- Alkylation : The compound can be deprotonated to form an enolate ion, which can then react with alkyl halides.

- Knoevenagel Condensation : It can react with aldehydes or ketones to produce α,β-unsaturated carbonyl compounds.

Metabolic Studies

In biological research, this compound is employed to track the incorporation and transformation of carbon atoms in metabolic pathways.

Applications in Metabolism:

- Fatty Acid Synthesis : Used to trace the conversion into malonyl-CoA, demonstrating its role in mitochondrial fatty acid synthesis.

- Metabolic Flux Analysis : Helps elucidate complex biochemical reactions by tracing labeled carbon atoms through various pathways.

Pharmaceutical Development

The compound plays a significant role in drug synthesis where isotopic labeling is crucial for tracing and imaging studies.

Notable Uses:

- Drug Imaging : Facilitates the development of pharmaceuticals that require precise isotopic labeling for tracking during clinical studies.

Material Science

This compound is used as a probe molecule in solid-state NMR spectroscopy to study the structure and dynamics of complex materials.

Data Table: Comparison with Related Compounds

| Compound | Structure | Use Cases |

|---|---|---|

| Diethyl Malonate | CHO | General organic synthesis |

| Dimethyl Malonate | CHO | Similar applications but different reactivity |

| Malonic Acid | CHO | Precursor in fatty acid biosynthesis |

| This compound | CHO | Metabolic tracing and drug synthesis |

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to investigate fatty acid synthesis in mammals. The labeled compound was administered to track its conversion into malonyl-CoA, demonstrating its role as a precursor in mitochondrial fatty acid synthesis. This research highlighted how isotopic labeling can provide insights into metabolic fluxes and energy production processes.

Case Study 2: Pharmaceutical Development

In drug development, this compound has been used to synthesize various pharmaceuticals where tracking the fate of carbon atoms is crucial. For instance, it facilitated the development of drugs requiring precise labeling for imaging studies in clinical settings.

Safety and Toxicity

Research indicates that diethyl malonate exhibits low toxicity levels:

- Non-Mutagenic : Did not induce mutations in bacterial strains.

- Clastogenic Activity : Found non-clastogenic at tested concentrations.

作用机制

The mechanism of action of diethyl malonate-1,2-13C2 in chemical reactions involves the formation of an enolate ion upon deprotonation of the methylene group. This enolate ion is highly nucleophilic and can undergo various nucleophilic substitution and addition reactions. The isotopic labeling allows for the tracking of these reactions and the study of reaction mechanisms in detail.

相似化合物的比较

Diethyl malonate: The non-labeled version of the compound, used in similar synthetic applications.

Dimethyl malonate: Another ester of malonic acid, used in similar reactions but with different physical properties due to the methyl ester groups.

Malonic acid: The parent dicarboxylic acid, used in the synthesis of its esters and other derivatives.

Uniqueness: Diethyl malonate-1,2-13C2 is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracking and tracing of carbon atoms are required. This labeling provides insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.

生物活性

Diethyl malonate-1,2-13C2 is a carbon-13 labeled derivative of diethyl malonate, widely utilized in organic synthesis and biological research due to its unique isotopic properties. This compound serves as a valuable tool for tracing metabolic pathways and understanding biochemical processes.

Overview of this compound

This compound (CAS Number: 53051-82-4) is characterized by the presence of two carbon-13 isotopes at positions 1 and 2 of the malonate structure. The compound is primarily used in metabolic studies and organic synthesis, where its isotopic labeling allows researchers to trace carbon atom incorporation and transformation in biological systems .

Synthesis Methods:

this compound can be synthesized through:

- Esterification: Reacting malonic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid), using carbon-13 enriched reagents.

- Industrial Production: Utilizing sodium salts of chloroacetic acid and sodium cyanide followed by esterification with ethanol, incorporating carbon-13 isotopes during the reaction.

Chemical Structure:

The linear formula for this compound is , with the molecular structure allowing for nucleophilic reactions due to the reactive methylene group adjacent to the ester functionalities.

Metabolic Tracing

This compound is extensively employed in metabolic studies to:

- Track Carbon Incorporation: Researchers utilize this compound to monitor how carbon atoms are integrated into various metabolic pathways within organisms.

- Investigate Reaction Mechanisms: By tracing the labeled carbon atoms, scientists can elucidate complex biochemical reactions and pathways.

Case Studies

-

Metabolic Pathway Analysis:

A study utilized this compound to investigate fatty acid synthesis in mammals. The labeled compound was administered to track its conversion into malonyl-CoA, demonstrating its role as a precursor in mitochondrial fatty acid synthesis. This research highlighted how isotopic labeling can provide insights into metabolic fluxes and energy production processes . -

Pharmaceutical Development:

In drug development, this compound has been used to synthesize various pharmaceuticals where tracking the fate of carbon atoms is crucial. For instance, it has facilitated the development of drugs that require precise labeling for imaging studies in clinical settings .

Safety and Toxicity

Research indicates that diethyl malonate exhibits low toxicity levels. In Ames tests conducted to assess mutagenicity:

- Non-Mutagenic: Diethyl malonate did not induce mutations in bacterial strains either with or without metabolic activation.

- Clastogenic Activity: It was also evaluated for clastogenic potential using human lymphocytes and was found non-clastogenic at tested concentrations .

Comparison with Related Compounds

| Compound | Structure | Use Cases |

|---|---|---|

| Diethyl Malonate | General organic synthesis | |

| Dimethyl Malonate | Similar applications but different reactivity | |

| Malonic Acid | Precursor in fatty acid biosynthesis | |

| This compound | Metabolic tracing and drug synthesis |

属性

IUPAC Name |

diethyl (1,2-13C2)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-MPOCSFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2][13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745831 | |

| Record name | Diethyl (1,2-~13~C_2_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53051-82-4 | |

| Record name | Diethyl (1,2-~13~C_2_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。